lithium;2,4-dimethoxy-5H-pyrimidin-5-ide
Description
Lithium 2,4-dimethoxy-5H-pyrimidin-5-ide is an organometallic compound featuring a pyrimidine ring substituted with methoxy groups at positions 2 and 4, coordinated with a lithium cation. Its reactivity is influenced by the electron-donating methoxy groups, which stabilize the negative charge on the pyrimidinide ring, and the lithium counterion, which enhances solubility in polar aprotic solvents .
Properties
CAS No. |
62880-71-1 |
|---|---|
Molecular Formula |
C6H7LiN2O2 |
Molecular Weight |
146.1 g/mol |
IUPAC Name |
lithium;2,4-dimethoxy-5H-pyrimidin-5-ide |
InChI |
InChI=1S/C6H7N2O2.Li/c1-9-5-3-4-7-6(8-5)10-2;/h4H,1-2H3;/q-1;+1 |
InChI Key |
YAJYYCUMWXKUQT-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].COC1=NC(=NC=[C-]1)OC |
Origin of Product |
United States |
Preparation Methods
Direct Lithiation Using n-Butyllithium
The most straightforward method for preparing this compound involves the direct treatment of 2,4-dimethoxypyrimidine with n-butyllithium in an ethereal solvent at low temperature:
2,4-dimethoxypyrimidine is dissolved in anhydrous tetrahydrofuran (THF) or diethyl ether, and the solution is cooled to approximately -78°C under an inert atmosphere (typically nitrogen or argon). A solution of n-butyllithium (n-BuLi) in hexane is then added dropwise, and the reaction mixture is stirred for 1-2 hours at -78°C. This approach parallels methods used for similar heterocyclic systems, such as the lithiation of 2,5-dibromopyrimidine observed in the literature.
Lithiation Using Lithium Diisopropylamide (LDA)
An alternative approach employs lithium diisopropylamide (LDA), which offers greater selectivity than n-butyllithium:
LDA is prepared in situ from n-butyllithium and diisopropylamine in THF at -78°C, or commercial solutions can be used directly. 2,4-dimethoxypyrimidine is then added to the LDA solution at -78°C, and the mixture is stirred for 1-2 hours to form this compound. Research on similar heterocyclic systems indicates that using 1.6 equivalents of LDA in THF can provide lithiation yields of approximately 83%.
Enhanced Lithiation with Additives
The efficiency of lithiation can be significantly improved through the use of additives that stabilize the organolithium intermediate:
Lithiation is performed as in method 2.2, but with the addition of bis(2-dimethylaminoethyl)ether (BDMAE), tetramethylethylenediamine (TMEDA), or lithium chloride (LiCl) to the reaction mixture. Research on similar pyrrolopyrimidine systems has demonstrated that BDMAE can increase lithiation yields to approximately 96%, while LiCl at 0.5 equivalents can achieve yields of around 89%.
Table 1 provides a comparison of different lithiation methods based on extrapolation from similar pyrimidine systems:
Critical Factors Affecting Preparation
Choice of Base
The selection between n-butyllithium and lithium diisopropylamide significantly impacts the outcome of the lithiation reaction. While n-butyllithium is more reactive, it may lead to side reactions or multiple lithiation. LDA, being more selective but less reactive, typically provides better control over the lithiation process and higher selectivity for the 5-position.
Reaction Temperature
Temperature control is crucial for successful lithiation of pyrimidines. Reactions are typically conducted at -78°C (dry ice/acetone bath) to minimize side reactions and ensure selectivity for the 5-position. Higher temperatures may lead to degradation of the organolithium intermediate or reduced selectivity, while temperatures below -78°C may slow the reaction rate unnecessarily.
Solvent Effects
The choice of solvent plays a critical role in lithiation reactions. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are preferred due to their ability to coordinate with lithium cations, stabilizing the organolithium species. Data from similar systems indicates that THF is superior to toluene or toluene/THF mixtures.
Table 2 shows the effect of solvent on lithiation yield based on data from similar heterocyclic systems:
Effect of Additives
Additives can significantly enhance lithiation efficiency by stabilizing the organolithium intermediate and potentially increasing its reactivity toward electrophiles. Three primary additives have been studied:
Bis(2-dimethylaminoethyl)ether (BDMAE): This bidentate ligand coordinates with the lithium cation, creating a more stable but still reactive organolithium species. Studies with similar heterocycles suggest it can increase lithiation yields to >95%.
Lithium chloride (LiCl): The addition of lithium chloride can break up aggregates of organolithium species, increasing their reactivity. Concentrations of 0.1-0.5 equivalents appear optimal, with higher concentrations potentially reducing efficiency.
Tetramethylethylenediamine (TMEDA): This bidentate amine coordinates with lithium, enhancing reactivity but to a lesser extent than BDMAE in similar systems.
Reaction Time and Monitoring
Complete lithiation typically requires 1-2 hours at -78°C, though this may vary depending on substrate concentration, base, and additives. The progress of lithiation can be monitored by quenching small aliquots with deuterium oxide and analyzing the resulting deuterated product by nuclear magnetic resonance (NMR) spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
Characterization and Analysis
Deuterium Oxide Quenching
One of the most reliable methods for determining the position and extent of lithiation involves quenching a small portion of the reaction mixture with deuterium oxide (D2O). The resulting deuterated product (2,4-dimethoxy-5-deuteropyrimidine) can be analyzed by NMR spectroscopy to confirm lithiation at the 5-position. The disappearance of the 5-H signal in the 1H NMR spectrum provides direct evidence of successful lithiation.
Nuclear Magnetic Resonance Spectroscopy
While direct NMR analysis of organolithium compounds is challenging due to their high reactivity, several NMR techniques can be applied to derivatives:
1H NMR analysis of the parent 2,4-dimethoxypyrimidine shows a characteristic singlet for the 5-H proton, which disappears upon lithiation and subsequent deuteration.
13C NMR can confirm structural changes, with the C-5 position showing a significant shift upon lithiation or deuteration.
7Li NMR, while less common, can potentially provide direct evidence of the lithiated species under carefully controlled conditions.
Trapping with Electrophiles
The reactivity of this compound toward electrophiles provides a practical method for both confirming successful lithiation and accessing diverse 5-substituted pyrimidines. The lithiated intermediate can be treated with various electrophiles to generate stable products that can be isolated and characterized.
Table 3 shows examples of electrophiles that can be used to trap this compound and the expected products:
Synthetic Applications
Synthesis of 5-Substituted Pyrimidines
The primary application of this compound is the preparation of 5-substituted pyrimidines via reaction with electrophiles. The resulting compounds serve as important building blocks in medicinal chemistry, particularly for the development of kinase inhibitors, antiviral agents, and other bioactive molecules.
Cross-Coupling Reactions
When transformed into appropriate derivatives (such as boronic acids or organostannanes), 5-functionalized pyrimidines can participate in cross-coupling reactions (Suzuki, Stille, etc.) to form more complex molecules. This approach has been utilized in the synthesis of various pharmaceuticals, including kinase inhibitors as described in the literature.
Synthesis of Fused Heterocycles
This compound can serve as a key intermediate in the construction of fused heterocyclic systems. For example, appropriately functionalized derivatives can be used to construct pyrrolo[2,3-d]pyrimidines, which are found in numerous biologically active compounds.
Pharmaceutical Applications
Compounds derived from 2,4-dimethoxypyrimidine are found in various pharmaceutical agents. The ability to selectively functionalize the 5-position through lithiation provides a direct route to these valuable intermediates. For instance, pyrimidine-quinolone hybrids have been designed as lactate dehydrogenase A (hLDHA) inhibitors, and various pyrimidine derivatives serve as building blocks in the synthesis of pharmaceuticals and agrochemicals.
Practical Considerations and Limitations
Scalability Challenges
Scaling up the preparation of this compound presents challenges related to heat transfer, mixing efficiency, and safety considerations associated with large quantities of organolithium reagents. Modifications to the procedure may be necessary for industrial-scale applications.
Chemical Reactions Analysis
Types of Reactions
Lithium;2,4-dimethoxy-5H-pyrimidin-5-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the lithium atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional functional groups, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
Lithium;2,4-dimethoxy-5H-pyrimidin-5-ide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to DNA and RNA due to its structural similarity to nucleotides.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of lithium;2,4-dimethoxy-5H-pyrimidin-5-ide involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors involved in cellular signaling pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Pyrimidine Derivatives
Substituent Effects on Pyrimidine Reactivity
The presence of methoxy groups distinguishes this compound from analogs with hydroxyl, alkylthio, or halogen substituents. For example:
- 5-(2-Hydroxyethyl)-2,4-dimethoxypyrimidine (Compound 8 in ): Replacing the lithium counterion with a hydroxyethyl group increases hydrophilicity but reduces nucleophilicity due to hydrogen bonding .
- 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde (): The methylthio group enhances electrophilic character at the 5-position, contrasting with the methoxy group’s electron-donating effects .
Table 1: Structural Similarity Scores of Selected Pyrimidine Derivatives
Comparative Analysis of Physicochemical Properties
Limited direct data exists for lithium 2,4-dimethoxy-5H-pyrimidin-5-ide, but inferences can be drawn from structurally related compounds:
- Solubility : Lithium salts generally exhibit higher solubility in tetrahydrofuran (THF) or dimethylformamide (DMF) compared to sodium or potassium analogs due to smaller ionic radius and stronger solvation .
- Thermal Stability : Methoxy-substituted pyrimidines (e.g., Compound 8 in ) decompose above 200°C, whereas methylthio derivatives () show lower thermal stability due to sulfur’s volatility .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for lithium 2,4-dimethoxy-5H-pyrimidin-5-ide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or deprotonation of 2,4-dimethoxypyrimidine using lithium bases (e.g., lithium hydroxide). Key steps include:
- Starting Material : 2,4-Dimethoxypyrimidine derivatives, such as 5-fluoro-2,4-dimethoxypyrimidine, are common precursors .
- Lithiation : Use of anhydrous lithium hydroxide in non-polar solvents (e.g., THF) under inert conditions to avoid side reactions .
- Optimization : Temperature control (0–25°C) and stoichiometric ratios (e.g., 1:1.2 substrate-to-lithium base) improve yields. Purification via column chromatography or recrystallization enhances purity .
Q. What safety protocols are critical when handling lithium-containing pyrimidine derivatives?
- Methodological Answer :
- Lithium Reactivity : Store lithium reagents under argon/nitrogen to prevent moisture-induced degradation. Use flame-resistant equipment due to flammability risks .
- Waste Management : Segregate lithium-containing waste from halogenated solvents. Neutralize acidic/basic residues before disposal via certified hazardous waste services .
- PPE : Wear nitrile gloves, goggles, and lab coats. Conduct reactions in fume hoods to avoid inhalation of pyrimidine vapors .
Q. Which analytical techniques are essential for characterizing lithium 2,4-dimethoxy-5H-pyrimidin-5-ide?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns and confirms deprotonation at the pyrimidine N-position .
- HPLC-MS : Validates purity (>95%) and detects trace impurities. Use C18 columns with methanol/water mobile phases .
- X-ray Crystallography : Resolves lithium coordination geometry and confirms solid-state structure .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of lithium 2,4-dimethoxy-5H-pyrimidin-5-ide in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model charge distribution and frontier molecular orbitals (HOMO/LUMO). This predicts regioselectivity in substitutions at the pyrimidine C-5 position .
- Solvent Effects : Simulate solvent polarity (e.g., THF vs. DMSO) to optimize reaction kinetics. COSMO-RS models correlate solvent choice with activation energy .
- Validation : Cross-validate computational results with experimental kinetic studies (e.g., monitoring reaction progress via in-situ IR) .
Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrimidine derivatives?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies (e.g., antimicrobial assays) while controlling for variables like cell line specificity or solvent effects .
- Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., methoxy vs. methylthio groups) to isolate bioactivity contributors .
- Reproducibility Checks : Replicate experiments using standardized protocols (e.g., fixed concentrations, incubation times) and report detailed synthetic conditions .
Q. How can green chemistry principles be applied to improve the sustainability of lithium 2,4-dimethoxy-5H-pyrimidin-5-ide synthesis?
- Methodological Answer :
- Solvent Selection : Replace THF with cyclopentyl methyl ether (CPME), a biodegradable solvent with similar polarity .
- Catalyst-Free Reactions : Leverage microwave-assisted synthesis to reduce reliance on lithium bases and shorten reaction times .
- Waste Minimization : Employ in-situ quenching (e.g., CO₂ bubbling) to neutralize excess lithium reagents and recover methanol for reuse .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for lithium 2,4-dimethoxy-5H-pyrimidin-5-ide synthesis?
- Methodological Answer :
- Variable Control : Document exact stoichiometry, solvent purity, and reaction temperature. For example, yields drop by ~15% if moisture levels exceed 50 ppm .
- Analytical Consistency : Use identical quantification methods (e.g., HPLC vs. gravimetric analysis) across studies .
- Peer Review : Cross-check synthetic procedures with independent labs to identify unreported variables (e.g., trace metal catalysts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
